molecular formula C12H14ClN3O B13919744 6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B13919744
M. Wt: 251.71 g/mol
InChI Key: OFKKAAUKEGTZIS-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a complex organic compound that features a pyrazolopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and chlorination steps. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine: Lacks the tetrahydro-2H-pyran-2-yl group.

    4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine: Lacks the chlorine substituent.

    6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine: Lacks the methyl group.

Uniqueness

The uniqueness of 6-Chloro-4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine lies in its specific combination of substituents, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

6-chloro-4-methyl-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C12H14ClN3O/c1-8-9-7-14-16(10(9)6-11(13)15-8)12-4-2-3-5-17-12/h6-7,12H,2-5H2,1H3

InChI Key

OFKKAAUKEGTZIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NN(C2=CC(=N1)Cl)C3CCCCO3

Origin of Product

United States

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